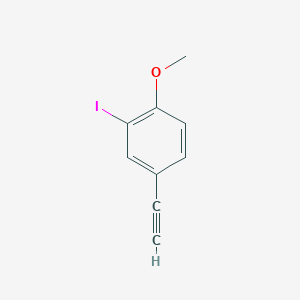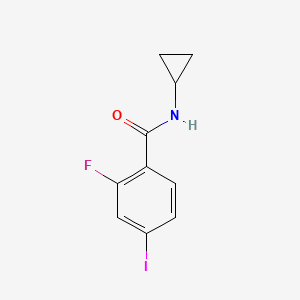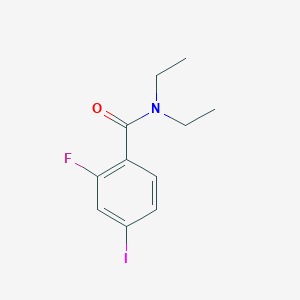
Methyl 4-bromo-2-(morpholinomethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-(morpholinomethyl)benzoate is an organic compound with the molecular formula C12H14BrNO3 It is a derivative of benzoic acid, where the benzoate group is substituted with a bromine atom at the 4-position and a morpholinomethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(morpholinomethyl)benzoate typically involves the following steps:
Bromination: The starting material, methyl benzoate, undergoes bromination at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Formylation: The brominated product is then subjected to formylation at the 2-position using a formylating agent such as paraformaldehyde or formic acid in the presence of a catalyst like zinc chloride.
Morpholine Substitution: The formylated intermediate is reacted with morpholine in the presence of a base such as sodium hydride or potassium carbonate to introduce the morpholinomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-(morpholinomethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The morpholinomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids derived from the morpholinomethyl group.
Reduction: Alcohols derived from the ester group.
Scientific Research Applications
Methyl 4-bromo-2-(morpholinomethyl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-cancer, anti-inflammatory, or anti-viral properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in biochemical assays to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(morpholinomethyl)benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The morpholinomethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets. The bromine atom may facilitate interactions with biological macromolecules through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Methyl 4-bromo-2-(morpholinomethyl)benzoate can be compared with other similar compounds such as:
Methyl 4-bromo-2-(piperidin-1-ylmethyl)benzoate: Similar structure but with a piperidine ring instead of morpholine. It may exhibit different biological activities and binding properties.
Methyl 4-bromo-2-(dimethylaminomethyl)benzoate: Contains a dimethylamino group instead of morpholine, which can affect its solubility and reactivity.
Methyl 4-bromo-2-(pyrrolidin-1-ylmethyl)benzoate: Features a pyrrolidine ring, potentially altering its pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in the presence of the morpholinomethyl group, which imparts specific chemical and biological properties that can be advantageous in certain applications.
Properties
IUPAC Name |
methyl 4-bromo-2-(morpholin-4-ylmethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-17-13(16)12-3-2-11(14)8-10(12)9-15-4-6-18-7-5-15/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUXISFSEJHECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














